デルトルフィン

概要

説明

科学的研究の応用

デルトルフィンは、特に化学、生物学、医学の分野で、多くの科学研究に応用されています。 化学では、オピオイドペプチドの構造活性相関を研究するために使用されます . 生物学では、デルトルフィンは、様々な生理学的プロセスにおけるδオピオイド受容体の役割を調査するために使用されます . 医学では、デルトルフィンは、疼痛管理や再灌流傷害時の心臓保護薬としての可能性について研究されています . δオピオイド受容体に対する高い親和性と選択性により、オピオイド受容体の機能を理解し、新しい治療薬を開発するための貴重なツールとなっています .

作用機序

生化学分析

Biochemical Properties

Deltorphin plays a significant role in biochemical reactions by acting as a highly specific agonist for the δ-opioid receptor . This interaction is crucial for its function as an analgesic. The δ-opioid receptor is a G protein-coupled receptor that, upon activation by deltorphin, inhibits adenylate cyclase activity, leading to a decrease in cyclic AMP levels . This results in the modulation of various downstream signaling pathways, including the inhibition of calcium channels and the activation of potassium channels . Deltorphin’s interaction with the δ-opioid receptor also involves the binding of the peptide to the receptor’s active site, which induces a conformational change that activates the receptor .

Cellular Effects

Deltorphin exerts several effects on various cell types and cellular processes. In neurons, deltorphin binding to the δ-opioid receptor leads to the inhibition of neurotransmitter release, which contributes to its analgesic properties . This inhibition is mediated through the modulation of ion channels and the reduction of intracellular calcium levels . Additionally, deltorphin influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which can affect gene expression and cellular metabolism . The activation of the δ-opioid receptor by deltorphin also leads to the phosphorylation of various proteins involved in cell signaling .

Molecular Mechanism

The molecular mechanism of deltorphin involves its binding to the δ-opioid receptor, which triggers a cascade of intracellular events . Upon binding, deltorphin induces a conformational change in the receptor, leading to the activation of G proteins . These G proteins then inhibit adenylate cyclase, reducing cyclic AMP levels and subsequently decreasing protein kinase A (PKA) activity . This results in the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly-rectifying potassium channels (GIRK) . Additionally, deltorphin’s activation of the δ-opioid receptor can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, which influences gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of deltorphin can change over time due to its stability and degradation . Deltorphin is relatively stable under physiological conditions, but it can be degraded by proteolytic enzymes over time . Long-term studies have shown that deltorphin can maintain its analgesic effects for extended periods, although its efficacy may decrease due to receptor desensitization and downregulation . In vitro studies have demonstrated that deltorphin can induce sustained activation of the δ-opioid receptor, leading to prolonged analgesic effects .

Dosage Effects in Animal Models

The effects of deltorphin vary with different dosages in animal models . At low doses, deltorphin produces significant analgesic effects without causing severe side effects . At higher doses, deltorphin can induce adverse effects such as respiratory depression and sedation . Studies have shown that there is a threshold dose above which the analgesic effects of deltorphin plateau, and further increases in dosage do not enhance its efficacy . Additionally, chronic administration of high doses of deltorphin can lead to tolerance and dependence .

Metabolic Pathways

Deltorphin is involved in several metabolic pathways, primarily through its interaction with the δ-opioid receptor . Upon binding to the receptor, deltorphin activates various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of the ERK pathway . These pathways influence metabolic flux and the levels of various metabolites within the cell . Additionally, deltorphin can be metabolized by proteolytic enzymes, leading to the generation of inactive peptide fragments .

Transport and Distribution

Deltorphin is transported and distributed within cells and tissues through various mechanisms . It has an unusually high blood-brain barrier penetration rate, which allows it to exert its effects on the central nervous system . The transport of deltorphin across the blood-brain barrier is facilitated by specific transporters, such as organic anion-transporting polypeptides (OATP/Oatp) isoforms . Once inside the brain, deltorphin can bind to δ-opioid receptors located on neurons, leading to its analgesic effects .

Subcellular Localization

The subcellular localization of deltorphin is primarily at the cell surface, where it interacts with the δ-opioid receptor . Studies using fluorescently tagged deltorphin have shown that the peptide is predominantly localized at the plasma membrane of neurons . This localization is crucial for its function, as it allows deltorphin to efficiently bind to and activate the δ-opioid receptor . Additionally, deltorphin can be internalized into the cell through receptor-mediated endocytosis, which can influence its activity and function .

準備方法

デルトルフィンは、フィロメドゥサ属のカエルの皮膚から単離できます。 このプロセスは、新鮮なカエルの皮膚を細かく刻み、室温でメタノールで1週間抽出することから始まります . 次に、液体の抽出物を様々な精製工程にかけ、デルトルフィンを単離します。 デルトルフィンの合成経路には、固相ペプチド合成が含まれ、ペプチドは固体支持体に段階的に組み立てられます

化学反応の分析

デルトルフィンは、酸化、還元、置換など、様々な化学反応を起こします。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、デルトルフィンの酸化は、ジスルフィド結合の形成につながる可能性があり、還元はこれらの結合を切断することができます .

類似化合物との比較

特性

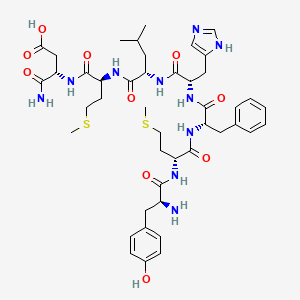

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N10O10S2/c1-25(2)18-34(42(62)50-32(15-17-66-4)40(60)51-33(38(46)58)22-37(56)57)52-44(64)36(21-28-23-47-24-48-28)54-43(63)35(20-26-8-6-5-7-9-26)53-41(61)31(14-16-65-3)49-39(59)30(45)19-27-10-12-29(55)13-11-27/h5-13,23-25,30-36,55H,14-22,45H2,1-4H3,(H2,46,58)(H,47,48)(H,49,59)(H,50,62)(H,51,60)(H,52,64)(H,53,61)(H,54,63)(H,56,57)/t30-,31+,32-,33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSURCCZOBVHJJ-NWOHMYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCSC)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CCSC)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N10O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152630 | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

955.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119975-64-3 | |

| Record name | Deltorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119975643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deltorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Deltorphins primarily target δ-opioid receptors (DOR) in the central nervous system. [, ]

A: Upon binding to DORs, deltorphins activate G protein-coupled signaling pathways, primarily those involving Gαi/o proteins. [, , ] This activation leads to downstream effects like the inhibition of cAMP formation, inhibition of calcium entry through voltage-sensitive calcium channels, and stimulation of outward potassium conductance. []

A: Deltorphin binding to DORs, particularly in the brain and spinal cord, mediates antinociception, which is the reduction in the perception of pain. [, , , ]

A: Deltorphins are linear heptapeptides sharing a common N-terminal tripeptide sequence: H-Tyr-D-Xaa-Phe, where Xaa is typically D-alanine or D-methionine. This sequence is crucial for their interaction with opioid receptors. [, ] Differences in the C-terminal region contribute to their selectivity for DORs. [, ]

A: Two-dimensional NMR studies, including H-1-(HCOSY)-H-1 and NOESY experiments, have been performed on Deltorphin II and its L-Ala(2) analog in DMSO-d6 solutions to elucidate their conformational preferences. [] These studies provide insights into the structural features important for receptor interactions.

A: The presence of a D-amino acid, usually D-alanine, in the second position is crucial for the biological stability of deltorphins. This modification increases their resistance to enzymatic degradation compared to their L-amino acid counterparts. [, ]

A: Modifications to the C-terminal tetrapeptide region, particularly the anionic group and hydrophobic residues, significantly influence the delta affinity and selectivity of deltorphins. []

A: The C-terminal amide group enhances resistance to carboxypeptidase degradation, further contributing to their stability in biological fluids. [, ]

A: Substituting the N-terminal tyrosine with constrained derivatives like β-methyl-2',6'-dimethyltyrosine (TMT) can alter the antinociceptive potency and opioid receptor subtype selectivity of deltorphin analogs. []

A: The presence of a D-amino acid in the second position and a C-terminal amide group makes deltorphins more resistant to enzymatic degradation in biological fluids compared to endogenous mammalian opioid peptides. [, , , ]

A: Modifications to the N-terminal sequence, particularly the addition of basic amino acids like arginine, and alterations to amino acids in positions 4 and 5 have been investigated to enhance blood-brain barrier permeability without significantly affecting their molecular weight or lipophilicity. []

A: While deltorphins exhibit a surprisingly high blood-brain barrier penetration rate in in vivo studies, they do not demonstrate a high permeability coefficient in in vitro experiments using bovine brain microvessel endothelium cultures. []

A: Deltorphins appear to be transported across the blood-brain barrier via a saturable, non-concentrative permeation system in brain microvessels, distinct from systems transporting neutral amino acids or enkephalins. [] This system is sensitive to sodium ion concentration and is inhibited by naloxone but not by other opioid peptides or selective antagonists. []

A: The tail-flick test in mice is a common method to assess the antinociceptive properties of deltorphin analogs like [D-Ala2]deltorphin II after intracerebroventricular administration. [, ]

A: While deltorphin II primarily acts on delta-opioid receptors, studies in mu-opioid receptor-deficient mice suggest that mu-opioid receptors are not essential for its antinociceptive effects. []

A: While repeated administration of deltorphin II leads to tolerance, chronic morphine exposure can result in sensitization to the behavioral activating effects of deltorphin II, suggesting complex interactions between mu and delta opioid receptor systems. []

A: Studies using [D-Pen2,D-Pen5]enkephalin (DPDPE) and [D-Ala2]deltorphin II, both selective δ agonists, and the μ agonist DAMGO showed no cross-tolerance, suggesting different mechanisms of action and potential for distinct therapeutic applications. []

A: Tolerance to the antinociceptive effects of deltorphin II appears to involve protein kinase C (PKC)-mediated phosphorylation and subsequent downregulation of δ-opioid receptors in the spinal cord. []

A: Studies in mu-opioid receptor-deficient mice indicate that deltorphin II does not produce rewarding effects or physical dependence, unlike morphine. [] This suggests that mu-opioid receptors, rather than delta-opioid receptors, play a critical role in the development of opioid addiction and withdrawal.

A: Preloading brain microvessels with L-glutamine transiently enhances deltorphin uptake, suggesting a potential strategy for improving deltorphin delivery to the brain. []

A: Radiolabeled deltorphin analogs, such as [125I][D-Ala2]deltorphin-I, enable the visualization and quantification of δ-opioid receptor distribution in the brain using autoradiography. [, ]

A: The discovery of deltorphins has significantly advanced our understanding of δ-opioid receptor pharmacology and their potential role in pain management. [] Their unique properties compared to traditional opioid agonists, such as lack of dependence and potential for targeted delivery, make them promising candidates for developing novel analgesics with improved safety and efficacy profiles. Further research is crucial to fully unlock their therapeutic potential and translate these findings into clinical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。